Analytical Sensitivity: Nor Propranolol Achieves Lower Limit of Quantification than Propranolol in Modern LC-MS/MS Methods
In a validated HPLC-MS/MS method for infant plasma, Nor Propranolol (N-desisopropylpropranolol, M2) exhibited a lower limit of quantification (LLOQ) of 0.2 ng/mL, matching that of 4-hydroxypropranolol (M1) but five-fold lower than propranolol's LLOQ of 1 ng/mL [1]. This enhanced sensitivity for the N-dealkylated metabolite translates directly to improved detection capability at low concentrations, which is critical when metabolite levels in biological samples are sub-nanomolar.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 0.2 ng/mL |
| Comparator Or Baseline | Propranolol: 1 ng/mL; 4-Hydroxypropranolol (M1): 0.2 ng/mL |
| Quantified Difference | 5-fold lower LLOQ than propranolol |
| Conditions | HPLC-MS/MS, Hypersil GOLD C18 column, 0.1% formic acid/acetonitrile gradient, 100 μL plasma, positive ESI mode |
Why This Matters
Procurement of a certified Nor Propranolol standard enables method validation at a 5-fold lower concentration threshold than the parent drug, improving assay sensitivity for pharmacokinetic studies where metabolite levels may be low.
- [1] He, H., Li, L., Zhao, L., et al. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Adv. 2018, 8, 37286-37294. View Source
